molecular formula C7H8FNO B1527001 2-(3-Fluoropyridin-2-YL)ethan-1-OL CAS No. 1000549-37-0

2-(3-Fluoropyridin-2-YL)ethan-1-OL

Cat. No.: B1527001
CAS No.: 1000549-37-0
M. Wt: 141.14 g/mol
InChI Key: WARUSRKZDZSIBO-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-2-YL)ethan-1-OL is a pyridine derivative featuring a fluorine atom at the 3-position of the pyridine ring and an ethanol group (-CH₂CH₂OH) at the 2-position. This compound combines the aromaticity and basicity of pyridine with the polar, hydrogen-bonding capabilities of the hydroxyl group, making it a versatile intermediate in medicinal chemistry and materials science. The fluorine substituent introduces strong electron-withdrawing effects, influencing both the electronic properties of the pyridine ring and its reactivity in synthetic pathways .

Properties

IUPAC Name

2-(3-fluoropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4,10H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARUSRKZDZSIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Fluoropyridin-2-yl)ethan-1-ol, a compound characterized by the presence of a fluorine atom on the pyridine ring, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.

  • Molecular Formula : C₇H₈FNO
  • Molecular Weight : 141.1429 g/mol
  • CAS Number : 1000549-37-0

The fluorine substitution enhances the compound's stability and may influence its interaction with biological targets.

Antimicrobial Activity

Studies have indicated that derivatives of 2-(3-fluoropyridin-2-yl)ethan-1-ol exhibit significant antimicrobial properties. For instance, its structural analogs have shown effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Table 1: Antibacterial Activity of 2-(3-Fluoropyridin-2-YL)ethan-1-OL Derivatives

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4015
P. aeruginosa5014
K. pneumoniae4516

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. For example, in vitro tests demonstrated that certain derivatives inhibited cancer cell proliferation in human leukemia cells with IC₅₀ values as low as 1.50 µM. The mechanism often involves targeting pathways that regulate cell growth and apoptosis .

Table 2: Anticancer Efficacy of Derivatives

CompoundCell LineIC₅₀ (µM)
Derivative AHuman Leukemia Cells1.50
Derivative BBreast Cancer Cells7.00
Derivative CLung Cancer Cells20.00

The biological activity of 2-(3-fluoropyridin-2-yl)ethan-1-ol is attributed to its ability to interact with specific molecular targets within cells. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the hydroxyl group may facilitate further interactions with enzymes or receptors, modulating their activity .

Case Study 1: Antibacterial Efficacy

In a comparative study assessing various thiazole derivatives containing the fluoropyridine structure, it was found that those with the fluorinated moiety exhibited enhanced potency against Gram-negative bacteria compared to non-fluorinated counterparts. This suggests that the presence of fluorine may be critical for improving antimicrobial efficacy.

Case Study 2: Anticancer Properties

A study focusing on human leukemia cells treated with derivatives of 2-(3-fluoropyridin-2-y)ethan-1-ol showed significant reductions in cell viability, indicating effective cytotoxicity. Morphological changes indicative of apoptosis were observed in treated cells, further supporting the compound's potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features and hypothetical physicochemical properties of 2-(3-Fluoropyridin-2-YL)ethan-1-OL and related compounds:

Compound Name Molecular Formula Substituents Key Structural Differences Hypothetical Properties
2-(3-Fluoropyridin-2-YL)ethan-1-OL (Target) C₇H₈FNO - 3-F on pyridine
- 2-ethanol group
Reference compound Moderate solubility in polar solvents due to -OH; potential for H-bonding
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol C₈H₈FN₂O - 5-F, 2-NH₂ on pyridine
- 3-propargyl alcohol
Propargyl alcohol chain (rigid, linear) vs. ethanol; amino group enhances basicity Lower solubility than target due to reduced polarity of propargyl group
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol C₈H₁₀FNO₂ - 5-F on pyridine
- 3-hydroxypropyl chain
- 2-OH on pyridine
Additional hydroxyl on pyridine; longer alkyl chain Higher hydrophilicity and H-bonding capacity; potential for increased acidity
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol C₈H₁₀ClFNO - 2-Cl, 5-F on pyridine
- 3-propanol chain
Chlorine (electron-withdrawing) vs. ethanol’s -OH; longer chain Higher lipophilicity than target due to Cl and longer chain; reduced solubility
2-(3-Indolyl)ethan-1-ol (Impurity in ) C₁₀H₁₁NO - Ethanol group attached to indole Indole ring (bicyclic, aromatic) vs. pyridine Potential hallucinogenic activity; distinct electronic profile due to indole

Key Comparative Analysis

Substituent Effects

  • Fluorine vs.
  • Hydroxyl Group Placement: The ethanol group at the 2-position in the target compound contrasts with hydroxyls at other positions (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol, which has a 2-OH on pyridine). This placement may reduce steric hindrance and enhance intermolecular H-bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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